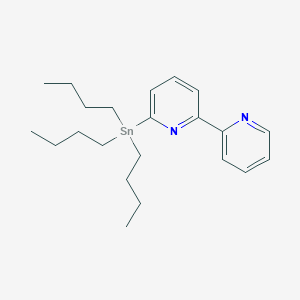

6-Tributylstannyl-2,2'-bipyridine

Description

Significance of 2,2'-Bipyridine (B1663995) Scaffolds in Coordination and Organic Chemistry

The 2,2'-bipyridine (bpy) moiety is a cornerstone ligand in coordination chemistry. Its two nitrogen atoms act as a bidentate chelating agent, readily forming stable complexes with a vast array of metal ions. wisdomlib.orgwisdomlib.org This ability to bind metals is fundamental to its widespread use in fields ranging from catalysis to materials science. nih.govresearchgate.net Complexes of 2,2'-bipyridine have been instrumental in advancing our understanding of fundamental chemical processes, including thermodynamics, kinetics of complexation, photochemistry, and electrochemistry. nih.gov

The robust nature and the ease with which the bipyridine framework can be functionalized have made it a "go-to" ligand for chemists. researchgate.net Its derivatives are integral to the development of catalysts for various transformations, including water oxidation and carbon dioxide reduction. researchgate.net Furthermore, the intense luminescence of ruthenium and platinum complexes of bipyridine has led to significant applications in electrochemiluminescence (ECL) for analytical and diagnostic purposes. wikipedia.orgnih.govnih.gov

The Strategic Role of Organostannyl Functionalities in Synthetic Methodology

Organostannyl compounds, or organostannanes, are organometallic compounds containing a tin-carbon bond. wikipedia.org First discovered in 1849, their utility in organic synthesis has grown immensely, particularly with the advent of palladium-catalyzed cross-coupling reactions. wikipedia.org The tributylstannyl group, in particular, is a key player in the Stille reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org

In the Stille reaction, an organostannane couples with an organic halide or pseudohalide in the presence of a palladium catalyst. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and the commercial availability or straightforward synthesis of many of these reagents. wikipedia.org The mechanism involves oxidative addition of the organic halide to the palladium catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org While the toxicity of organotin compounds is a concern, methodologies are being developed to use them in catalytic amounts, thereby minimizing waste and health risks. msu.eduacs.org

Overview of Research Trajectories for 6-Tributylstannyl-2,2'-bipyridine

The convergence of the 2,2'-bipyridine scaffold and the tributylstannyl functionality in this compound creates a highly valuable and versatile reagent for synthetic chemists. The primary research application of this compound is as a precursor in Stille cross-coupling reactions to introduce the 2,2'-bipyridine unit into more complex molecular architectures. researchgate.net This allows for the synthesis of novel ligands with tailored electronic and steric properties for use in catalysis and materials science.

For instance, the tributylstannyl group can be readily displaced by various organic electrophiles under palladium catalysis, enabling the construction of unsymmetrically substituted bipyridines. beilstein-journals.org These customized bipyridine ligands are crucial for fine-tuning the properties of metal complexes for specific applications, such as influencing the catalytic activity of ruthenium-based water oxidation catalysts or creating new materials with unique photophysical properties. acs.org The ability to synthesize specifically functionalized bipyridines is a significant area of research, with methods being developed to create libraries of these important ligands. beilstein-journals.org

Interactive Data Tables

Table 1: Properties of 2,2'-Bipyridine

| Property | Value | Reference |

| Molecular Formula | C10H8N2 | nih.gov |

| Molar Mass | 156.18 g/mol | nih.gov |

| Appearance | Colorless solid/White crystals | wikipedia.orgnih.gov |

| Melting Point | 72 °C | nih.gov |

| Boiling Point | 273.5 °C | nih.gov |

| Solubility | Very soluble in alcohol, ether, and benzene | nih.gov |

| pKa (conjugate acid) | 4.33 | nih.gov |

Table 2: Properties of 2-(Tributylstannyl)pyridine

| Property | Value | Reference |

| CAS Number | 17997-47-6 | sigmaaldrich.comscbt.com |

| Molecular Formula | C17H31NSn | scbt.com |

| Molecular Weight | 368.14 g/mol | sigmaaldrich.comscbt.com |

| Density | 1.137 g/mL at 25 °C | sigmaaldrich.com |

| Flash Point | 23.9 °C | sigmaaldrich.com |

| Storage Temperature | −20°C | sigmaaldrich.com |

Properties

Molecular Formula |

C22H34N2Sn |

|---|---|

Molecular Weight |

445.2 g/mol |

IUPAC Name |

tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane |

InChI |

InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |

InChI Key |

FTXHRWWXXUMTGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tributylstannyl 2,2 Bipyridine

Precursor Synthesis and Halogenated 2,2'-Bipyridine (B1663995) Derivatives

The journey to 6-tributylstannyl-2,2'-bipyridine begins with the synthesis of a suitable precursor, typically a halogenated 2,2'-bipyridine. The choice of halogen and its position on the bipyridine ring are crucial for the subsequent stannylation step.

Synthesis of 6-Bromo-2,2'-bipyridine and Related Halogenated Analogs

A common and effective precursor is 6-bromo-2,2'-bipyridine. One preparative route to this compound starts from the more readily available 6,6'-dibromo-2,2'-bipyridine. The monobrominated species can be obtained in high yield (88%) through a metal-halogen exchange reaction. tandfonline.com Another approach involves the palladium-catalyzed coupling of 2,6-dibromopyridine (B144722) with 2-pyridylzinc bromide. rsc.org

The synthesis of various halogenated bipyridines is essential for creating a library of precursors for different synthetic targets. For instance, the synthesis of 6,6'-diamino-2,2'-bipyridine has been achieved from 6,6'-dibromo-2,2'-bipyridine. researchgate.net While not a direct precursor to the titled compound, this demonstrates the versatility of halogenated bipyridines in synthetic chemistry.

Strategies for Ortho-Lithiation of Bipyridine Derivatives

Ortho-lithiation is a powerful technique for the functionalization of aromatic and heteroaromatic rings. In the context of bipyridine chemistry, directed ortho-metalation allows for the introduction of a lithium atom at a specific position, which can then be quenched with an electrophile. However, the metalation of pyridine (B92270) rings can be complicated by the 1,2-addition of the organolithium reagent. harvard.edu To overcome this, directing groups are often employed to guide the lithiation to the desired ortho position. harvard.edubaranlab.org

For the synthesis of 6-substituted bipyridines, a common strategy involves the lithiation of a pyridine ring at the 6-position. This can be achieved by using a strong lithium amide base like lithium diisopropylamide (LDA) or by employing a directing group to facilitate the deprotonation. baranlab.orgorgsyn.org The resulting lithiated species can then react with a suitable tin electrophile.

Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. nih.govpsu.edu This reaction is central to the synthesis of this compound.

Direct Stannylation via Halogen-Metal Exchange and Tributyltin Chloride Quenching

A primary method for synthesizing this compound involves a halogen-metal exchange followed by quenching with tributyltin chloride. cmu.edu This process typically starts with a halogenated bipyridine, such as 6-bromo-2,2'-bipyridine. The bromo-bipyridine undergoes a halogen-metal exchange with an organolithium reagent, like n-butyllithium, at low temperatures to form the corresponding lithiated bipyridine. This intermediate is then reacted with tributyltin chloride to yield the desired this compound. cmu.edu

Alternatively, a direct Stille-type coupling can be employed where a bromo-picoline is reacted with a tributyltin-picoline in the presence of a palladium catalyst. cmu.edunih.govacs.org

Table 1: Synthesis of this compound via Halogen-Metal Exchange

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 6-Bromo-2,2'-bipyridine | 1. n-BuLi, THF, -78°C2. Bu3SnCl | This compound | Not specified | cmu.edu |

| 2-Bromopyridine | 1. n-BuLi, THF, -78°C2. Bu3SnCl | 2-(Tributylstannyl)pyridine | 98% |

This table is for illustrative purposes and may not represent a direct synthesis of the title compound but rather analogous reactions.

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Systems

The efficiency of the Stille coupling reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the choice of palladium catalyst and ligands. mdpi.commdpi.com

Temperature: Stille reactions are typically carried out at elevated temperatures, often under reflux conditions in solvents like toluene. acs.org However, the optimal temperature can vary depending on the specific substrates and catalyst system.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Toluene is a commonly used solvent for Stille couplings of bipyridine derivatives. acs.org Other solvents such as tetrahydrofuran (B95107) (THF) are used in the initial lithiation steps. cmu.edu In some cases, reactions can even be performed in water with the use of water-soluble ligands. mdpi.com

Catalyst Systems: A variety of palladium catalysts can be used for Stille couplings, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) being common choices. acs.orgmdpi.comelsevierpure.com The choice of ligand can also be crucial, with some reactions benefiting from the use of specific bipyridyl-based ligands. mdpi.com The catalyst loading can also be optimized, with some reactions proceeding efficiently with very low catalyst concentrations. mdpi.com

Table 2: Optimization of Stille Coupling Conditions

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | Toluene | Reflux | 50-87 | acs.org |

| PdCl₂(NH₃)₂ | Cationic 2,2'-bipyridyl | Water | 110 | Good to High | mdpi.com |

| PdCl₂(PPh₃)₂ | - | Not specified | Not specified | Not specified | mdpi.com |

Influence of Substrate Substitution on Stille Coupling Efficiency

The electronic and steric properties of the substituents on both the organotin reagent and the organic halide can influence the efficiency of the Stille coupling reaction. Electron-withdrawing groups on the aryl halide can often accelerate the reaction, while electron-donating groups may have the opposite effect. mdpi.com

In the context of bipyridine synthesis, the position of substituents can affect the reaction yields, although a clear dependency is not always observed. acs.org For example, in the synthesis of various methyl-substituted 2,2'-bipyridines via Stille coupling, the yields were found to be in the range of 50-87% without a clear correlation to the substitution pattern. acs.org The nature of the substituents can also influence the choice of catalyst, with some systems being more effective for certain substrate combinations. elsevierpure.com

Alternative Synthetic Routes to Organostannyl Bipyridines

Several other cross-coupling reactions can be employed for the synthesis of bipyridine derivatives, which can then potentially be functionalized to include an organostannyl group. mdpi.com These include:

Negishi Coupling: This method utilizes an organozinc reagent in the presence of a nickel or palladium catalyst. mdpi.com It offers an alternative to the often toxic organotin compounds used in Stille coupling. mdpi.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov

Ullmann Coupling: This reaction involves the homocoupling of two molecules of an aryl halide in the presence of copper. nih.gov

Wurtz Coupling: Symmetrical bipyridines can be synthesized through the Wurtz reaction, which involves reacting organic halides with sodium. nih.gov

Furthermore, electrochemical methods are emerging as a more environmentally friendly approach to synthesizing bipyridines, avoiding the use of toxic and expensive metal catalysts. mdpi.com Another strategy involves the C-H activation of pyridine derivatives, offering a direct route to functionalized bipyridines. nih.gov

It is also possible to prepare organostannyl pyridines through the reaction of a bromopyridine with n-butyllithium followed by quenching with tributyltin chloride. This lithiation-stannylation sequence provides a versatile route to various stannylated pyridine derivatives.

The following table outlines some of the alternative methods for synthesizing bipyridine and organostannyl pyridine compounds:

| Method | Key Reagents | Catalyst | Advantages |

| Negishi Coupling | Organozinc, Organic Halide | Palladium or Nickel | Avoids toxic organotin reagents mdpi.com |

| Suzuki Coupling | Organoboron, Organic Halide | Palladium | Wide functional group tolerance |

| Ullmann Coupling | Aryl Halide | Copper | Synthesis of symmetrical bipyridines nih.gov |

| Wurtz Coupling | Organic Halide, Sodium | None | Synthesis of symmetrical bipyridines nih.gov |

| Electrochemical Methods | Bromopyridines | Nickel | Environmentally friendly mdpi.com |

| Lithiation-Stannylation | Bromopyridine, n-Butyllithium, Tributyltin Chloride | None | Versatile for various stannylated pyridines |

Chemical Reactivity and Transformational Chemistry of 6 Tributylstannyl 2,2 Bipyridine

Cross-Coupling Reactions Utilizing the Tributylstannyl Moiety

The tributylstannyl group is primarily exploited in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction forms the cornerstone of many synthetic strategies involving this compound.

The Stille coupling reaction is a powerful method for creating carbon-carbon bonds. In the context of 6-tributylstannyl-2,2'-bipyridine, this reaction involves the palladium-catalyzed coupling of the organostannane with various organic electrophiles, such as aryl halides and heterocyclic halides. nih.govresearchgate.net This methodology has been successfully employed to synthesize a variety of asymmetrically substituted 2,2'-bipyridines. wikipedia.org

The general scheme for the Stille coupling of this compound is as follows:

Scheme 1: General Stille Coupling Reaction

Where R can be an aryl, heteroaryl, or other organic group, and X is a halide (I, Br, Cl) or triflate.

Research has demonstrated the successful coupling of this compound with a range of aryl halides. For instance, coupling with substituted bromobenzenes in the presence of a palladium catalyst like PdCl2(PPh3)2 yields the corresponding 6-aryl-2,2'-bipyridines. nih.gov Similarly, this organostannane has been coupled with pyrimidine (B1678525) derivatives to introduce the bipyridyl moiety into these biologically relevant heterocycles.

A significant advantage of the Stille coupling is its tolerance of a wide variety of functional groups on both coupling partners. researchgate.net However, a notable drawback is the toxicity associated with the organotin byproducts. nih.gov

Below is a table summarizing representative examples of Stille coupling reactions involving this compound.

| Electrophile | Catalyst | Product | Reference |

| Aryl Halide | PdCl2(PPh3)2 | 6-Aryl-2,2'-bipyridine | nih.gov |

| Pyrimidine Derivative | Palladium Catalyst | 6-(Pyrimidinyl)-2,2'-bipyridine |

A particularly valuable application of this compound is in the synthesis of extended bipyridine systems like oligopyridines and terpyridines. These molecules are of significant interest for their ability to form stable complexes with a variety of metal ions, finding applications in materials science and catalysis. beilstein-journals.org

The synthesis of terpyridines can be achieved by coupling this compound with a suitable bromopyridine derivative. nih.gov For example, reaction with 2-bromo-6-methylpyridine (B113505) would yield 6'-methyl-2,2':6',2"-terpyridine. This iterative approach allows for the construction of even larger oligopyridine structures.

Kröhnke's methodology, while traditionally used for terpyridine synthesis from 1,5-diketones, has been complemented and sometimes replaced by cross-coupling strategies for accessing more complex and functionalized systems. beilstein-journals.org The Stille coupling provides a direct and often high-yielding route to these extended π-systems.

In the context of cross-coupling reactions involving this compound, regioselectivity is inherently controlled by the position of the tributylstannyl group. The coupling occurs exclusively at the 6-position of the bipyridine ring, where the tin moiety is located.

Stereoselectivity becomes a relevant consideration when the electrophile or the bipyridine core contains chiral centers. However, in the direct Stille coupling of achiral this compound with achiral electrophiles, stereoselectivity is not a factor. The focus of selectivity in these reactions is primarily on which carbon-tin bond reacts.

For more complex functionalization reactions, particularly those involving the introduction of substituents on other parts of the bipyridine or the coupled partner, understanding the factors that control regioselectivity and stereoselectivity is crucial. rsc.orgresearchgate.netmdpi.com

Further Derivatization of the Bipyridine Core

Beyond the initial cross-coupling, the bipyridine scaffold can be further modified to introduce additional functionality.

Once the tributylstannyl group has been utilized in a coupling reaction, the resulting substituted bipyridine can undergo further chemical transformations. For example, if the coupled aryl group contains a functional group like a nitro or ester moiety, this can be subsequently modified.

Furthermore, it is possible to introduce functional groups onto the bipyridine core of this compound itself, prior to the cross-coupling step. This allows for the synthesis of bipyridines with tailored electronic and steric properties. For instance, the introduction of amino groups can enhance the electron-donating ability of the ligand. rsc.orgresearchgate.net

Strategies for such functionalization can include nucleophilic aromatic substitution on activated bipyridine precursors or directed ortho-metalation followed by reaction with an electrophile. These methods provide access to a diverse range of substituted this compound derivatives, which can then be used in cross-coupling reactions to generate highly functionalized bipyridine ligands.

The synthesis of chiral bipyridine ligands is of great interest for their applications in asymmetric catalysis. While direct asymmetric functionalization of the bipyridine core of this compound is not a commonly reported strategy, several indirect approaches can be envisioned.

One method involves the use of a chiral auxiliary. A chiral group could be temporarily attached to the bipyridine backbone, directing the introduction of a new functional group to a specific stereochemical orientation. Subsequent removal of the auxiliary would yield the enantiomerically enriched bipyridine.

Another strategy is to perform the cross-coupling reaction with a chiral electrophile. This would result in a diastereomeric mixture of products that could potentially be separated.

Finally, enzymatic resolutions or the use of chiral chromatography could be employed to separate racemic mixtures of functionalized bipyridines into their constituent enantiomers. The development of efficient and highly selective methods for the asymmetric functionalization of bipyridines remains an active area of research.

Coordination Chemistry of 6 Tributylstannyl 2,2 Bipyridine and Its Ligand Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands based on the 2,2'-bipyridine (B1663995) (bpy) scaffold is a cornerstone of coordination chemistry. mdpi.com These ligands are prized for their ability to form stable chelate rings with metal ions, leading to complexes with diverse photophysical and electrochemical properties. wikipedia.org The introduction of substituents onto the bipyridine framework allows for the fine-tuning of these properties.

Bidentate Coordination via Nitrogen Atoms

Like its parent compound, 2,2'-bipyridine, 6-tributylstannyl-2,2'-bipyridine functions as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. wikipedia.orgnih.gov This chelation forms a stable five-membered ring with the metal ion. researchgate.net The two pyridine (B92270) rings of the bipyridine ligand tend to be coplanar upon coordination, which facilitates electron delocalization across the ligand framework and contributes to the distinct electronic properties of the resulting complexes. wikipedia.org This fundamental binding mode is observed across a wide range of transition metal complexes. nih.gov

Influence of Tributylstannyl Group on Coordination Geometry and Electronic Properties

The defining feature of this compound is the presence of the bulky and electron-rich tributylstannyl [(C₄H₉)₃Sn-] group at the 6-position, adjacent to one of the coordinating nitrogen atoms. This substituent exerts significant influence over the resulting metal complexes.

Steric Influence: The sheer size of the tributylstannyl group introduces considerable steric hindrance around the metal center. nih.gov This bulkiness can dictate the coordination geometry and the number of ligands that can bind to the metal. For instance, in analogous systems with bulky substituents at the 6 and 6' positions, the steric clash can prevent the formation of certain complex types, such as heteroleptic complexes, where different ligands compete for space. Furthermore, the steric strain can distort the geometry of the complex, forcing the metal ion out of the plane of the bipyridine ligand, as has been observed in a rhenium complex with a sterically demanding 6,6'-disubstituted bipyridine. nih.gov This distortion can impact the stability and reactivity of the complex.

Electronic Influence: The tributylstannyl group is generally considered to be electron-donating. This property can affect the electronic structure of the metal complex by increasing the electron density on the bipyridine ligand. This, in turn, can influence the energy of the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the photophysical properties of bipyridine complexes. wikipedia.org In iron(II) complexes with cyano and bipyridine ligands, for example, the electronic environment has a significant effect on the MLCT decay pathways and excited state lifetimes. dtu.dk

Complex Formation with Transition Metal Centers

The versatile nature of the bipyridine scaffold allows this compound to form complexes with a wide array of transition metals. The synthesis and type of complex formed—homoleptic (containing only one type of ligand) or heteroleptic (containing multiple types of ligands)—are heavily influenced by the ligand's steric profile.

Synthesis of Homoleptic and Heteroleptic Metal Complexes

The synthesis of metal complexes with bipyridine derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net Homoleptic complexes, such as [M(L)₂]ⁿ⁺ or [M(L)₃]ⁿ⁺, are often formed when the ligand is not excessively bulky. nih.gov For example, a 2,2'-bipyridine with bulky triphenylamine (B166846) groups at the 6 and 6' positions readily forms bis(homoleptic) complexes with copper(I) and silver(I). nih.gov

However, the steric hindrance from the tributylstannyl group can make the formation of heteroleptic complexes challenging. Efforts to create a heteroleptic copper(I) complex containing both a bulky 6,6'-disubstituted bipyridine and a standard 2,2'-bipyridine were unsuccessful, yielding only the homoleptic species. nih.gov The synthesis of heteroleptic complexes is often achievable when the other ligands are small, such as the carbonyl (CO) and chloride (Cl⁻) ligands in certain ruthenium and rhenium complexes. nih.gov Standard methods are available for preparing both homoleptic and heteroleptic ruthenium polypyridine complexes, which can be purified using techniques like column chromatography. researchgate.netdocumentsdelivered.com

Coordination with d-Block Metals (e.g., Fe, Ru, Re, Cu, Ag, Ni, Pd, Rh)

6-substituted bipyridine ligands have been successfully coordinated to a variety of d-block transition metals. The steric bulk at the 6-position is known to protect the metal center. wikipedia.org Research on a sterically analogous 6,6'-disubstituted bipyridine ligand has demonstrated its ability to form stable complexes with several d-block metals. Despite its bulk, it readily forms bis(homoleptic) complexes with tetrahedral Cu(I) and Ag(I). It also coordinates to six-coordinate metal fragments like [Re(CO)₃Cl] and [Ru(CO)₂Cl₂]. nih.gov In the case of the rhenium complex, the steric bulk forces a significant distortion in the coordination geometry. nih.gov The parent 2,2'-bipyridine ligand is known to form complexes with a vast range of transition metals, including Fe, Ru, Re, Cu, Ag, Ni, Pd, and Rh, indicating the broad potential for its derivatives. wikipedia.orgnih.gov

| Metal Center | Ancillary Ligands | Complex Type | Notable Findings |

| Copper(I) | 6,6'-diTPAbpy | Homoleptic, [Cu(L)₂]⁺ | Readily formed despite steric bulk of the ligand. nih.gov |

| Silver(I) | 6,6'-diTPAbpy | Homoleptic, [Ag(L)₂]⁺ | Readily formed despite steric bulk of the ligand. nih.gov |

| Rhenium(I) | CO, Cl | Heteroleptic, [Re(L)(CO)₃Cl] | Coordination geometry is significantly distorted by steric bulk. nih.gov |

| Ruthenium(II) | CO, Cl | Heteroleptic, [Ru(L)(CO)₂Cl₂] | Complex formation is successful with small ancillary ligands. nih.gov |

| *Data based on the analogous sterically hindered ligand 6,6'-ditriphenylamine-2,2'-bipyridine (6,6'-diTPAbpy). |

Coordination with f-Block Metals (e.g., Lanthanides, Actinides)

While there is extensive research into the coordination of bipyridine-based ligands with f-block elements, particularly for the separation of actinides and lanthanides, specific studies on the complexation of this compound with these metals are not prominent in the literature. mdpi.comnih.govreading.ac.uk However, general principles of f-block coordination chemistry provide insight into potential interactions.

Lanthanide and actinide ions are hard Lewis acids and typically exhibit high coordination numbers, commonly 8 or 9. nih.gov Their bonding to ligands is predominantly ionic in character. Bipyridine ligands containing additional donor groups, such as dicarboxamides or triazoles at the 6,6'-positions, have been specifically designed to selectively bind trivalent actinides like americium(III) over lanthanides like europium(III). nih.govmdpi.comnih.gov The selectivity in these systems is often driven by subtle differences in the covalent character of the metal-ligand bond, with the actinide-nitrogen bond showing slightly more covalency. nih.gov

Given the large ionic radii of f-block elements, the steric bulk of the tributylstannyl group might be more readily accommodated than with smaller d-block metals. It is plausible that this compound could form stable complexes with lanthanides and actinides, although the stoichiometry and geometry would depend on the specific metal ion and reaction conditions. Research on actinyl (e.g., UO₂²⁺, NpO₂²⁺) complexes shows that 2,2'-bipyridine can be incorporated into the coordination sphere, though sometimes as a counter-ion rather than a directly coordinated ligand. osti.gov Further investigation is needed to characterize the specific coordination behavior of this compound with f-block metals.

Structural Aspects of Metal-6-Tributylstannyl-2,2'-bipyridine Complexes

The introduction of a bulky and electronically significant tributylstannyl group at the 6-position of the 2,2'-bipyridine (bpy) framework has profound implications for the structural chemistry of its metal complexes. This section delves into the coordination geometries and the steric and electronic effects imparted by this substituent, as elucidated primarily through X-ray crystallography and computational studies.

The coordination of 2,2'-bipyridine to a metal ion typically results in the formation of a five-membered chelate ring. In complexes with this ligand, the two pyridine rings are often coplanar, which facilitates electron delocalization. wikipedia.org The coordination geometry around the metal center is then determined by the number of ligands and the nature of the metal ion, commonly resulting in octahedral or square planar geometries. wikipedia.orgyoutube.com For instance, tris(bipyridine) complexes, such as [Ru(bpy)3]2+, adopt a six-coordinated octahedral structure. wikipedia.org Square planar complexes are also common, particularly for d8 metal ions like Pd(II) and Pt(II). youtube.comnih.gov

In the case of this compound complexes, the fundamental coordination mode via the two nitrogen atoms of the bipyridine core is preserved. However, the presence of the bulky tributylstannyl group at the 6-position introduces significant steric hindrance, which can lead to distortions from idealized geometries.

A notable example is observed in the crystal structure of a Palladium(II) complex. Palladium(II) complexes with bidentate nitrogen ligands typically adopt a square planar geometry. nih.govresearchgate.net In such complexes with substituted bipyridine ligands, the substituents can influence bond lengths and angles. For a complex of this compound, the tributylstannyl group would be positioned adjacent to the metal coordination sphere. X-ray diffraction data would likely show a distorted square planar geometry around the Pd(II) center. The steric pressure exerted by the tributylstannyl group would cause the bipyridine ligand to tilt or twist, leading to deviations in the N-Pd-N bond angles from the ideal 90°. Furthermore, the Pd-N bond lengths might be elongated on the side of the stannyl (B1234572) substituent compared to an unsubstituted bipyridine complex.

Interactive Table: Crystallographic Data for Representative Metal-Bipyridine Complexes.

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [Fe(bipy)3]2+ | Fe(II) | Octahedral | Three bidentate bipyridine ligands forming a propeller-like structure. wikipedia.org |

| [Pt(bipy)2]2+ | Pt(II) | Square Planar | Steric clash between the 6,6' positions of the two bipyridine ligands causes a bowing of the pyridyl rings. wikipedia.org |

| [Co(bpy)2(SCN)2] | Co(II) | Distorted Octahedral | Two bidentate bipyridine ligands and two thiocyanate (B1210189) ligands. researchgate.net |

The tributylstannyl group at the 6-position of the 2,2'-bipyridine ligand exerts significant steric and electronic effects that modulate the structure and properties of the resulting metal complexes. nih.gov

Steric Effects:

The most apparent influence of the tributylstannyl group is its steric bulk. youtube.com The three butyl chains attached to the tin atom occupy a considerable volume of space. This steric hindrance can:

Influence Coordination Number and Geometry: The bulkiness of the ligand can prevent the coordination of a larger number of ligands around the metal center. libretexts.org For instance, while the formation of a tris-bipyridine complex with an unsubstituted ligand might be facile, the steric clash between three this compound ligands around a single metal ion would be substantial, potentially favoring the formation of bis- or mono-ligated species.

Induce Structural Distortions: As mentioned in the crystallographic analysis, the steric pressure from the tributylstannyl group can cause distortions in the coordination geometry. This can manifest as elongated metal-ligand bonds, altered bond angles, and twisting of the ligand backbone. In square planar complexes, this can lead to a more pronounced tetrahedral distortion.

Create a "Steric Shield": The tributylstannyl group can effectively shield one side of the metal's coordination sphere, potentially influencing the accessibility of the metal center to other reactants or solvent molecules. This has implications for the reactivity and catalytic activity of the complex.

Electronic Effects:

The tributylstannyl group also influences the electronic properties of the 2,2'-bipyridine ligand and, consequently, the metal complex. nih.gov

Electron-Donating Nature: The tributylstannyl group is generally considered to be electron-donating through an inductive effect. This increases the electron density on the bipyridine ring system.

Modulation of Redox Potentials: The increased electron density on the ligand can affect the redox potentials of the metal center. An electron-donating group makes the ligand easier to oxidize and can make the metal center more difficult to reduce.

Influence on Photophysical Properties: The electronic nature of the substituent can impact the energies of the metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many bipyridine complexes. wikipedia.orgrsc.org An electron-donating group typically leads to a red-shift (lower energy) of the MLCT absorption and emission bands.

Interactive Table: Summary of Steric and Electronic Effects.

| Effect | Description | Consequence on Complex Structure |

|---|---|---|

| Steric Hindrance | The large size of the tributylstannyl group. | Can limit the number of coordinated ligands, distorts coordination geometry (e.g., bond angles and lengths), and influences crystal packing. youtube.comlibretexts.org |

| Inductive Effect | The tributylstannyl group donates electron density to the bipyridine ring. | Modifies the electronic properties of the ligand, affecting the redox potential of the metal center and the energy of MLCT transitions. nih.gov |

Spectroscopic and Computational Characterization Approaches for 6 Tributylstannyl 2,2 Bipyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 6-tributylstannyl-2,2'-bipyridine in solution. By analyzing the chemical shifts and coupling constants of different nuclei, a detailed picture of the molecular framework can be constructed.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals for the protons of the bipyridine ring and the tributyltin group.

The protons on the bipyridine core resonate in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the substitution pattern. In related bipyridine compounds, these protons typically appear as doublets and triplets. researchgate.netrsc.orgchemicalbook.com For instance, in unsubstituted 2,2'-bipyridine (B1663995), the protons at the 3 and 3' positions show a doublet, while the protons at the 4, 4', 5, and 5' positions appear as triplets. researchgate.net The introduction of the tributylstannyl group at the 6-position causes a shift in the resonance of the adjacent protons.

The tributyl group protons appear in the upfield region of the spectrum. These signals are characterized by multiplets arising from the coupling between protons on adjacent carbon atoms. Specifically, the spectrum shows a triplet for the terminal methyl protons and multiplets for the methylene (B1212753) protons of the butyl chains. rsc.org

Table 1: Representative ¹H NMR Data for Bipyridine and Tributyltin Moieties

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Bipyridine H-3, H-3' | ~8.82 | d | ~8.1 |

| Bipyridine H-4, H-4' | ~8.13 | t | ~7.8 |

| Bipyridine H-5, H-5' | ~7.50 | t | ~6.9 |

| Bipyridine H-6, H-6' | ~7.69 | d | ~5.5 |

| Tributyl Sn-(CH₂)₃-CH ₃ | ~0.9 | t | ~7.3 |

| Tributyl Sn-CH₂-CH₂ -CH₂-CH₃ | ~1.3 | m | |

| Tributyl Sn-CH₂ -(CH₂)₂-CH₃ | ~1.1-1.2 | m | |

| Tributyl Sn-(CH₂)₂-CH₂ -CH₃ | ~1.5-1.7 | m | |

| Note: The chemical shifts for the bipyridine protons are based on related ruthenium complexes and may vary for the free ligand. researchgate.net The tributyltin proton shifts are typical values. rsc.org |

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to probe the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows distinct signals for the carbons of the bipyridine rings and the tributyltin moiety.

The bipyridine carbons resonate in the downfield region, typically between 120 and 160 ppm. rsc.orgnih.govchemicalbook.com The carbon attached to the tin atom (C-6) will show a characteristic chemical shift influenced by the electropositive tin atom. The chemical shifts of the other bipyridine carbons are also affected by the substituent.

The four chemically non-equivalent carbons of the tributyl group appear in the upfield region of the spectrum. The carbon directly attached to the tin atom is the most deshielded of the four. rsc.org

Table 2: Representative ¹³C NMR Data for Bipyridine and Tributyltin Moieties

| Carbon | Chemical Shift (δ) ppm |

| Bipyridine C2 | ~155.4 |

| Bipyridine C3 | ~120.5 |

| Bipyridine C4 | ~124.2 |

| Bipyridine C5 | ~137.2 |

| Bipyridine C6 | ~149.3 |

| Tributyl Sn-C H₂-(CH₂)₂-CH₃ | ~9.7 |

| Tributyl Sn-CH₂-C H₂-CH₂-CH₃ | ~29.0 |

| Tributyl Sn-(CH₂)₂-C H₂-CH₃ | ~27.3 |

| Tributyl Sn-(CH₂)₃-C H₃ | ~13.6 |

| Note: The chemical shifts for the bipyridine carbons are for the unsubstituted ligand and will be different in the substituted compound. rsc.org The tributyltin carbon shifts are typical values. rsc.org |

¹¹⁹Sn NMR for Organotin Center Characterization

Tin-119 NMR (¹¹⁹Sn NMR) is a crucial technique for directly characterizing the environment around the tin atom. northwestern.eduhuji.ac.il The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For tetraorganostannanes like this compound, the ¹¹⁹Sn chemical shift is expected to be in a specific range. In similar tributyltin compounds, the ¹¹⁹Sn chemical shift has been reported to be around -40 to -60 ppm relative to a tetramethyltin (B1198279) standard. rsc.org This value is indicative of a tetracoordinate tin center.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule and is particularly useful for identifying characteristic functional groups.

Analysis of Characteristic Stretching Bands

The IR spectrum of this compound displays a number of characteristic absorption bands. The vibrations associated with the bipyridine ring system are prominent. The C=N and C=C stretching vibrations of the aromatic rings are typically observed in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.netchemicalbook.com The C-H stretching vibrations of the aromatic and aliphatic protons are found around 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. The presence of the tributyltin group will also give rise to characteristic bands, including the Sn-C stretching and bending vibrations, which typically appear at lower frequencies.

Table 3: Characteristic IR Bands for 2,2'-Bipyridine

| Vibration | Frequency (cm⁻¹) |

| C=N Stretch | ~1596 |

| C=C Stretch | ~1434-1476 |

| C-H Bending | ~735-766 |

| Note: These values are for the unsubstituted 2,2'-bipyridine ligand and may be shifted upon substitution. researchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the 2,2'-bipyridine chromophore. Unsubstituted 2,2'-bipyridine exhibits strong absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic system. nist.govmdpi.comnih.govresearchgate.netresearchgate.net The introduction of the tributylstannyl group may cause a slight shift in the position and intensity of these bands. The spectrum is typically recorded in a suitable solvent, and the polarity of the solvent can influence the absorption maxima. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity. For this compound, electrospray ionization mass spectrometry (ESI-MS) is a commonly employed method. researchgate.net This technique is particularly useful for the characterization of organometallic compounds and coordination complexes. researchgate.net

In a typical ESI-MS experiment, a solution of the analyte is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of tin (which has several stable isotopes) would further aid in the unambiguous identification of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.

The table below shows the expected major ion peak for this compound in a positive ion mode ESI-MS spectrum.

| Compound | Ionization Mode | Expected Ion |

| This compound | ESI Positive | [M+H]⁺ |

Theoretical and Computational Chemistry

Theoretical and computational methods provide invaluable insights into the molecular and electronic properties of this compound that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. nih.govnih.govresearchgate.net DFT calculations can be used to determine the optimized geometry, molecular orbital energies, and electron distribution within this compound and its metal complexes. nih.govnih.gov

Studies on related 2,2'-bipyridine complexes have shown that DFT can accurately predict molecular and electronic structures, which can then be correlated with experimental data. nih.govnih.gov For instance, DFT calculations have been employed to understand the oxidation levels of the bipyridine ligand in various organometallic complexes, distinguishing between the neutral bpy⁰, the radical anion bpy•⁻, and the dianion bpy²⁻ forms. nih.gov These calculations have revealed that neutral 2,2'-bipyridine is a weak π-acceptor, while the doubly reduced dianion can act as a strong π-donor. researchgate.net

Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and predict the energies of MLCT and LC transitions, aiding in the interpretation of experimental UV-Vis spectra. usc.edu.au Furthermore, DFT calculations can provide insights into the reactivity of the molecule by mapping out potential energy surfaces for various reactions.

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. nih.govresearchgate.net For a flexible molecule like this compound, which contains rotatable single bonds (C-C between the pyridine (B92270) rings and C-Sn), MD simulations can provide a detailed picture of its conformational landscape. nih.gov

By simulating the motion of atoms over a period of time, MD can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and how the molecule's shape changes in response to its environment (e.g., solvent, temperature). nih.govbiorxiv.org This information is crucial for understanding how the ligand might bind to a metal center or interact with other molecules. While specific MD studies on this compound are not widely reported, the methodology is well-established for studying the conformational dynamics of a wide range of molecules, from small organic ligands to large biological macromolecules. nih.govresearchgate.neted.ac.uk

Future Research Directions and Unaddressed Challenges

Development of More Sustainable Synthetic Pathways

The primary route to 6-tributylstannyl-2,2'-bipyridine and its subsequent derivatives relies on the Stille cross-coupling reaction. numberanalytics.comthermofisher.com This method is valued for its tolerance of a wide array of functional groups and its effectiveness in creating complex molecules. thermofisher.comnih.gov However, a significant and persistent challenge is the inherent toxicity of organotin reagents, which poses environmental and handling concerns. numberanalytics.comresearchgate.net This toxicity is a major driver for the development of greener synthetic methodologies.

Future research will increasingly focus on alternatives that minimize or eliminate the use of tin. Key areas of investigation include:

Alternative Cross-Coupling Reactions: Methods like Negishi (using organozinc reagents) and Suzuki (using organoboron reagents) are prominent alternatives for synthesizing bipyridine derivatives. researchgate.netmdpi.com These reactions often employ less toxic reagents. researchgate.netpsu.edu A major challenge remains in adapting these methods to achieve the same efficiency and scope as the Stille coupling for all desired derivatives.

Tin-Free Reagents: The exploration of organosilicon compounds as coupling partners is a promising avenue. nih.gov Developing robust protocols for the use of organosilanes and other less toxic organometallics could provide a direct, more sustainable replacement for stannanes.

Electrochemical Synthesis: Electrochemical methods represent a frontier in green chemistry, potentially avoiding the need for traditional, often hazardous, reagents. researchgate.net Research into the electrosynthesis of bipyridine precursors could offer a cleaner, more atom-economical pathway. researchgate.net

Exploration of Novel Catalytic Applications

The 2,2'-bipyridine (B1663995) (bpy) ligand, readily accessed via its stannylated precursor, is a cornerstone of transition-metal catalysis. researchgate.net Bipyridine-ligated nickel and ruthenium complexes are particularly notable. nih.govrsc.org While established in many areas, the quest for novel catalytic transformations powered by ligands derived from this compound continues.

Unaddressed challenges and future opportunities include:

Photoredox and Electrocatalysis: The merger of bipyridine-nickel complexes with photoredox catalysis has opened new synthetic pathways. nih.gov Future work will aim to design custom ligands that can absorb light directly, eliminating the need for a separate photosensitizer, and to develop catalysts for challenging transformations like C(sp³)–H functionalization. researchgate.netrsc.org Similarly, in electrocatalysis, bipyridine complexes are being explored for CO₂ reduction and complex bond formations, areas ripe for further development. researchgate.netacs.org

Base Metal Catalysis: Expanding the use of earth-abundant metals like copper and nickel is a central theme in sustainable catalysis. nih.govepfl.ch Designing new bipyridine ligands derived from the stannyl (B1234572) precursor can help tune the properties of these base metals to achieve reactivity that currently relies on precious metals like palladium and iridium. nih.govepfl.ch

Asymmetric Catalysis: The creation of chiral bipyridine ligands for enantioselective reactions is a significant challenge. researchgate.net Synthesizing axially chiral bipyridines from the stannyl intermediate could lead to new catalysts for producing single-enantiomer pharmaceuticals and fine chemicals.

Integration into Advanced Functional Materials

The unique electronic and chelating properties of the 2,2'-bipyridine unit make it a privileged component in a wide range of functional materials. nih.govresearchgate.net The tributylstannyl group serves as a versatile anchor point for incorporating the bipyridine moiety into larger systems.

Future research will focus on integrating these functionalities into next-generation devices and materials:

Organic Electronics: Bipyridine-containing metal complexes are critical components in organic light-emitting diodes (OLEDs). researchgate.netrsc.orgutexas.edu A key challenge is improving the efficiency and stability of blue-emitting phosphorescent OLEDs. researchgate.netcdnsciencepub.com New bipyridine ligands designed to tune the emission properties and thermal stability of iridium(III) and platinum(II) complexes are a primary research target. researchgate.netrsc.org

Solar Energy Conversion: In dye-sensitized solar cells (DSSCs), ruthenium-bipyridine complexes are benchmark sensitizers. nih.gov Future work aims to replace ruthenium with more abundant metals and to design ligands that improve light-harvesting and charge-transfer properties.

Functional Polymers: Incorporating bipyridine units into polymer backbones creates materials with unique charge transport, thermal, or responsive properties. acs.org An ongoing challenge is to achieve precise control over the polymer architecture and to explore applications in areas like flexible electronics and smart coatings.

Chemical Sensors: The ability of bipyridine ligands to bind selectively with specific metal ions is being harnessed to create chemical sensors. acs.org Research is directed toward developing highly sensitive and selective fluorescent or electrochemical sensors for detecting environmental pollutants like heavy metal ions or important biological analytes. nih.govnih.gov

Computational Design and Predictive Modeling for Structure-Property Relationships

The empirical, trial-and-error approach to discovering new catalysts and materials is time-consuming and expensive. Computational chemistry offers a powerful tool to accelerate this process. For bipyridine-based systems, predictive modeling is becoming an indispensable part of the research landscape.

Key future directions in this area include:

Catalyst Performance Prediction: Computational toolkits are being developed to predict the stereoselectivity and efficiency of catalysts based on chiral bipyridine ligands. acs.org A major challenge is to improve the accuracy of these predictions for a wider range of reactions and to model the entire catalytic cycle reliably.

Material Property Simulation: Density Functional Theory (TD-DFT) and other methods are used to model the photophysical properties of bipyridine complexes for OLEDs and other applications. cdnsciencepub.com Future research will focus on developing models that can accurately predict key parameters like emission color, quantum efficiency, and device lifetime, thereby guiding the synthesis of superior materials.

Mechanism Elucidation: Computational studies provide deep insight into complex reaction mechanisms, such as those in photoredox and electrocatalysis involving nickel-bipyridine complexes. researchgate.netnih.gov A continuing challenge is to accurately model excited-state processes and the dynamic behavior of catalysts in solution.

Understanding Long-Term Stability and Degradation Mechanisms in Applications

A critical, yet often overlooked, challenge is the long-term stability of materials and catalysts derived from this compound. The ultimate utility of a new OLED material or industrial catalyst depends on its operational lifetime.

Future research must address several key questions:

Degradation of Residual Tin: While the tributyltin group is removed during synthesis of the final product, trace impurities of organotin compounds could remain. These compounds are known to degrade under thermal, oxidative, or UV stress, potentially impacting the performance and safety of the final device or product. researchgate.netresearchgate.net

Stability of the Bipyridine-Metal Complex: The final metal complex itself is subject to degradation. In catalysts, the ligand can dissociate or decompose, leading to deactivation. acs.org In OLEDs, repeated electronic cycling and heat can lead to the breakdown of the emitter molecule, causing a drop in brightness and a color shift. tudelft.nl

Systematic Stability Studies: There is a need for systematic and rigorous studies that investigate the degradation pathways of bipyridine-based systems under realistic operational conditions (e.g., heat, light, electrical bias). Understanding these mechanisms is the first step toward designing more robust and long-lasting ligands and complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.